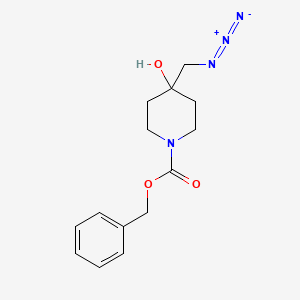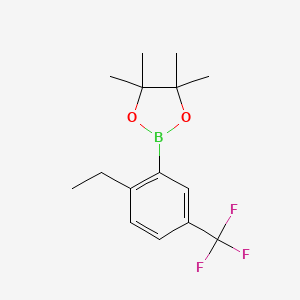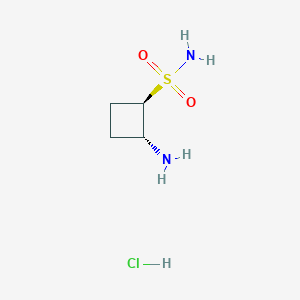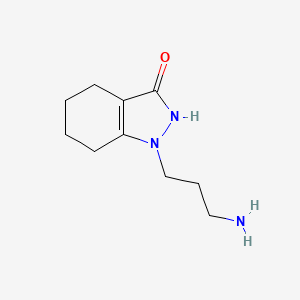
1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an aminopropyl group attached to the indazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydroindazole with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4,5,6,7-tetrahydroindazole and 3-bromopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF).
Procedure: The 4,5,6,7-tetrahydroindazole is dissolved in the solvent, and the base is added to the solution. The 3-bromopropylamine is then added dropwise, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.
Comparación Con Compuestos Similares
1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: Both compounds contain an aminopropyl group, but the indazole ring in the former provides different chemical and biological properties compared to the imidazole ring in the latter.
(3-Aminopropyl)triethoxysilane: This compound also contains an aminopropyl group but is used primarily in surface functionalization and material science applications.
1-(3-Aminopropyl)silatrane: Similar to the above compounds, it contains an aminopropyl group and is used in the synthesis of poly(β-amino esters) and other materials.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical reactivity and biological activity compared to other aminopropyl-containing compounds.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C10H17N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-7,11H2,(H,12,14) |
Clave InChI |
PKHKIVGCODKZPX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)NN2CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


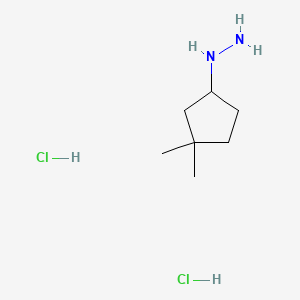
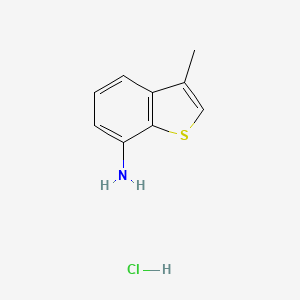
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
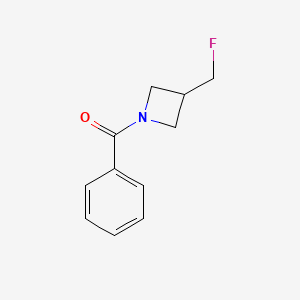
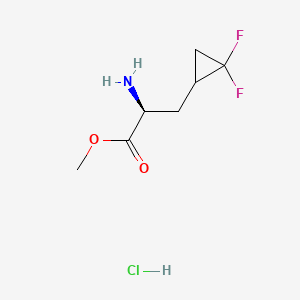

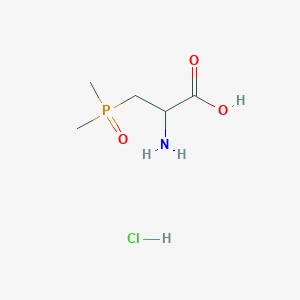
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
